
N-苯基苄胺
概述
描述
N-Benzylaniline is a chemical compound that serves as a scaffold for various synthetic derivatives with significant biological activities. It is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and polymers with specific properties.
Synthesis Analysis
The synthesis of N-Benzylaniline derivatives has been explored in several studies. For instance, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides were synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provided rapid access to compounds with antiproliferative activity against cancer cell lines . Additionally, the oxidative Povarov reaction has been employed to synthesize 2,4-diarylquinoline derivatives from N-benzylanilines, involving a radical intermediate in the catalytic oxidation process . Furthermore, electrochemical oxidation in aqueous sulfuric acid has been used to produce conducting polymer films from N-benzylaniline .
Molecular Structure Analysis
The molecular structure and electronic configurations of N-benzylaniline and its derivatives have been investigated using various spectroscopic techniques and computational methods. Electronic absorption spectroscopy combined with CNDO/S CI calculations has been used to study the electronic structures and conformations of N-benzylideneaniline derivatives, revealing that certain substituents can induce twisted conformations . The polymerization of N-benzylaniline has also been characterized, showing similarities to polyaniline and indicating a structure with some benzyl groups eliminated .
Chemical Reactions Analysis
N-Benzylaniline derivatives participate in a variety of chemical reactions. The photochemical rearrangement of N-substituted benzylanilines involves the migration of an alkyl group from nitrogen to ortho and para positions, proceeding via a triplet state . Schiff bases derived from N-benzylanilines have been synthesized and reduced to produce fatty acid synthesis inhibitors against biofilm-related methicillin-resistant Staphylococcus aureus (MRSA) .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-benzylaniline and its polymers have been extensively studied. Conductivity measurements indicate that the electrochemically polymerized N-benzylaniline has semiconducting properties, with room temperature conductivity values reported for different forms of the polymer . The solubility of the polymer in various organic solvents has been noted, which is significant for its potential applications .
科学研究应用
电化学应用
N-苯基苄胺: 已被用于透明氧化铟锡玻璃电极上的电聚合过程。 该过程对于通过在硫酸水溶液中电化学氧化来创建导电聚合物膜具有重要意义 . 这些膜对于开发具有储能和转换装置应用的先进材料至关重要。
溶剂萃取法
该化合物已通过溶剂萃取法用于分离三价镓、铟和铊。 该应用在分析化学领域特别有价值,在该领域需要对元素进行精确分离和定量 .
等离子体聚合薄膜
N-苯基苄胺: 用于创建等离子体聚合薄膜 (PPNBA),这些膜本质上是无定形的。 由于它们的结构、表面形貌、形貌和组成特性,这些膜在表面涂层、电子学和光电子学中具有应用 .
抑制酶活性
它已被确定为木质素二苯乙烯-α,β-双加氧酶的有效抑制剂,该酶参与木质素二苯乙烯的氧化裂解。 该应用在酶促反应和代谢途径的研究中至关重要 .
电致变色材料的合成
N-苯基苄胺: 衍生物已被合成到近红外 (NIR) 电致变色芳香族聚胺中。 这些材料因其在施加电场时发生的变色特性而重要,可用于智能窗和显示技术 .
导电聚合物研究
该化合物能够在电化学氧化后形成粘附的导电聚合物薄膜,使其成为导电聚合物研究的关注对象。 这些聚合物在柔性电子、传感器和致动器中具有潜在的用途 .
材料科学
在材料科学中,N-苯基苄胺因其有助于开发新型智能材料的特性而受到探索。 这些材料可以具有多种应用,包括膜、纺织材料、防腐蚀表面和生物医学技术 .
作用机制
Target of Action
N-Benzylaniline, also known as N-Phenylbenzylamine, is an N-alkylated derivative of aniline . It is a major metabolite of the antihistamine antazoline and other N-substituted benzyl anilines
Mode of Action
It has been observed that n-benzylaniline undergoes electrochemical oxidation in aqueous sulfuric acid solution, producing an adherent conducting polymer film at the platinum electrode . This suggests that N-Benzylaniline may interact with its targets through electrochemical processes.
Biochemical Pathways
It is known that n-benzylaniline is used in the separation of tervalent gallium, indium, and thallium by solvent extraction method , indicating that it may interact with these elements in biochemical pathways.
Pharmacokinetics
It is known that n-benzylaniline is soluble in alcohol, chloroform, and diethyl ether, but insoluble in water . This suggests that its bioavailability may be influenced by its solubility properties.
Result of Action
It has been observed that n-benzylaniline can produce an adherent conducting polymer film at the platinum electrode upon electrochemical oxidation . This suggests that N-Benzylaniline may have potential applications in the field of electrochemistry.
Action Environment
It is known that n-benzylaniline is stable under normal temperatures and pressures
安全和危害
属性
IUPAC Name |
N-benzylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10,14H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWJETSWSUWSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059272 | |
| Record name | Benzenemethanamine, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; mp = 37-38 deg C; [Merck Index] Yellow solidified mass or fragments; mp = 35-38 deg C; [Sigma-Aldrich MSDS] | |
| Record name | Benzylaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000913 [mmHg] | |
| Record name | Benzylaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
103-32-2 | |
| Record name | Benzylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanamine, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1FVH9A316 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of N-Benzylaniline?
A1: N-Benzylaniline has the molecular formula C13H13N and a molecular weight of 183.25 g/mol.
Q2: What are the common synthetic routes to N-Benzylaniline?
A2: N-Benzylaniline can be synthesized through various methods, including:
- Reductive Amination: This common approach involves the reaction of benzaldehyde and aniline in the presence of a reducing agent such as sodium borohydride or cyanoborohydride. []
- One-Pot Reductive Amination: This efficient method utilizes nitrobenzene and benzaldehyde in the presence of a catalyst and formic acid as the hydrogen donor. []
- Reaction of Benzyl Alcohol and Aniline: This method employs a catalyst, such as a coordinatively unsaturated Hf-MOF-808, to facilitate the N-alkylation reaction under base-free conditions. []
Q3: What spectroscopic techniques are commonly used to characterize N-Benzylaniline?
A3: N-Benzylaniline can be characterized using various spectroscopic techniques including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): NMR provides information about the compound's structure and connectivity. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule. [, ]
- Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the compound. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the compound's electronic transitions and can be used to study its optical properties. [, ]
Q4: What are the primary applications of N-Benzylaniline in organic synthesis?
A4: N-Benzylaniline serves as a versatile building block in organic synthesis, finding applications in:
- Synthesis of Heterocycles: It serves as a precursor for synthesizing various heterocyclic compounds, including phenanthridines [, , ], dibenzo[c,f]thiazolo[3,2-a]azepines [], and quinoline derivatives. [, , ]
- Synthesis of Secondary Amines: It acts as a starting material in the production of various secondary amines through reactions such as alkylation and reductive amination. [, , , ]
- Polymer Chemistry: It serves as a monomer in the synthesis of polymers like poly(N-benzylaniline), which exhibits interesting properties such as solubility and semiconductivity. [, ]
Q5: What types of reactions is N-Benzylaniline known to undergo?
A5: N-Benzylaniline displays reactivity in various transformations, including:
- N-Alkylation: It can be further alkylated on the nitrogen atom to yield tertiary amines. [, ]
- Oxidation: N-Benzylaniline can be oxidized to benzylideneaniline under various conditions, including reactions with halogens or hypohalites in alkaline methanol [], as well as photocatalytic oxidation. [, ]
- Photochemical Reactions: N-Benzylaniline undergoes photochemical cyclization reactions to form phenanthridines and other heterocyclic compounds, particularly in the presence of Lewis acids like ethylaluminium dichloride. [, , , ]
- Rearrangement Reactions: Under specific conditions, N-Benzylaniline can undergo rearrangement reactions, such as the amino-Claisen rearrangement, leading to the formation of substituted anilines. [, ]
Q6: Can N-Benzylaniline act as a ligand in metal complexes?
A6: Yes, N-Benzylaniline can coordinate to transition metals, forming complexes that can be used as catalysts. For instance, ruthenium(II) complexes with N-Benzylaniline-derived ligands have demonstrated activity in hydrogen transfer catalysis. []
Q7: What are the mechanistic insights into N-Benzylaniline formation during catalytic reactions?
A7: The formation of N-Benzylaniline during catalytic processes often involves a borrowing hydrogen mechanism, particularly in reactions involving alcohols and amines. In these reactions:
Q8: Are there any reported structure-activity relationships (SAR) for N-Benzylaniline derivatives?
A8: Yes, research on N-Benzylaniline derivatives, particularly those containing halogen and nitro substituents, has revealed insights into their structure-activity relationships. Studies have shown that substituents on both the aniline and benzyl rings can significantly influence the compound's activity and metabolic fate. [, ] For example:
- Halogen Substituents: The presence and position of halogen substituents on the aromatic rings can significantly impact the compound's metabolic pathway, affecting the formation of amide, nitrone, and hydroxylated metabolites. []
- Nitro Substituents: The introduction of nitro groups can alter the electronic properties of the molecule, influencing its reactivity and potentially its biological activity. []
Q9: What are the known biological activities of N-Benzylaniline and its derivatives?
A9: N-Benzylaniline derivatives have shown promising biological activity in various areas, including:
- Antibacterial Activity: Certain N-Benzylaniline derivatives have exhibited activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds show potential as novel antimicrobial agents targeting bacterial fatty acid biosynthesis. []
- Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): De novo designed N-Benzylaniline derivatives have shown potent inhibitory activity against VEGFR-2 tyrosine kinase, suggesting potential applications in cancer treatment by inhibiting angiogenesis. []
- Sodium Iodide Symporter (NIS) Function Inhibition: N-Benzylaniline analogues have been identified as potent inhibitors of NIS, a protein involved in iodide uptake by the thyroid gland. These inhibitors offer valuable tools for studying iodide capture mechanisms and developing new therapeutic strategies for thyroid-related diseases. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


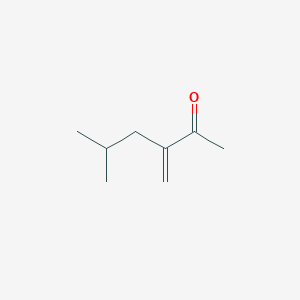
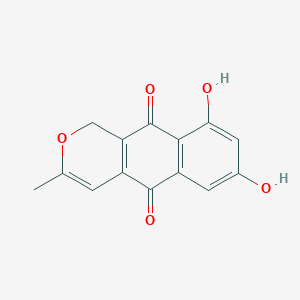

![1-Methyl-3,4-dihydropyrazino[1,2-a]indole](/img/structure/B143146.png)
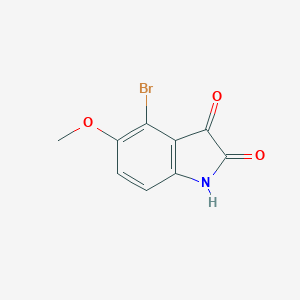
![3-Bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B143151.png)
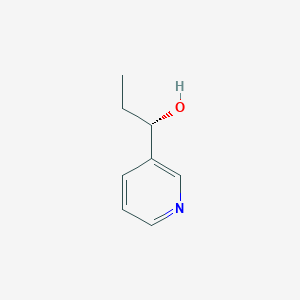
![1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B143157.png)

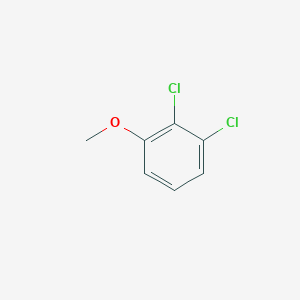

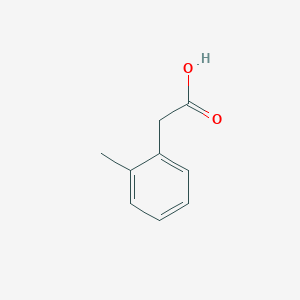

![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide](/img/structure/B143173.png)